N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also known by its CAS number 941937-32-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, efficacy in various studies, and relevant research findings.
The molecular formula of this compound is C22H22N4O4S2, with a molecular weight of 470.6 g/mol. The compound features a thiazole ring and an acetamide group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H22N4O4S2 |
Molecular Weight | 470.6 g/mol |
CAS Number | 941937-32-2 |
This compound exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, which are crucial mechanisms for eliminating malignant cells.
Key Mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
- Autophagy Modulation : It promotes autophagic processes that can help in the degradation of dysfunctional cellular components, thereby enhancing cell death.
- Targeting Oncogenic Pathways : The compound may inhibit key signaling pathways associated with tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against several types of cancer cells:
- Melanoma : The compound showed high efficacy against melanoma cell lines, inducing significant apoptosis.
- Chronic Myeloid Leukemia (CML) : It was effective against CML cells, demonstrating a dose-dependent response.
- Pancreatic Cancer : The compound exhibited significant cytotoxicity against pancreatic cancer cells.
In Vivo Studies
Animal studies further corroborated the in vitro findings, showing that the compound significantly reduced tumor growth in xenograft models.
-
Xenograft Model : In mice implanted with A375 melanoma cells, treatment with the compound resulted in a substantial reduction in tumor volume compared to control groups.
- Tumor Volume Reduction : Approximately 60% reduction after 21 days of treatment.
Case Studies
A notable case study involved the administration of this compound in combination with standard chemotherapy agents. The combination therapy led to enhanced efficacy and reduced side effects compared to chemotherapy alone.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-15-7-9-16(10-8-15)24-21(29)13-32-22-25-17(12-31-22)11-20(28)26-18-5-3-4-6-19(18)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBOSOMTWOWDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.